

Application Note: LC-MS Analysis of Procyanidin B4 and its Isomers

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Compound of Interest

Compound Name: Procyanidin B4

Cat. No.: B190321

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Introduction

Procyanidin B4, a B-type proanthocyanidin dimer, and its isomers are polyphenolic compounds found in various plant sources, including grape seeds, litchi pericarp, and beer.[1] These compounds have garnered significant interest in the pharmaceutical and nutraceutical industries due to their potent antioxidant and anti-inflammatory properties.[2] Accurate and sensitive analytical methods are crucial for the characterization, quantification, and pharmacokinetic studies of **Procyanidin B4** and its isomers. This application note provides a detailed protocol for the analysis of **Procyanidin B4** and its isomers using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful technique for the separation and identification of these complex molecules.[3]

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS analysis, and data acquisition.

Sample Preparation

The choice of sample preparation protocol depends on the matrix. Below are protocols for extraction from grape seeds and plasma.

1. Extraction from Grape Seeds:

- Objective: To extract procyanidins from solid plant material.
- Materials:
 - Ground grape seeds
 - 70% aqueous acetone
 - Ethyl acetate
 - Water
 - Vortex mixer
 - Centrifuge
 - Rotary evaporator
- Protocol:
 - Weigh 15 g of ground grape seeds.
 - Perform defatting by washing the sample four times with 125 mL of hexane. Mix for 20 minutes in an orbital shaker at 200 rpm and centrifuge for 15 minutes at 15,000 ×g after each wash.
 - Extract the defatted sample with 70% aqueous acetone. The maximum yield is typically achieved after 24 hours at room temperature.[4]
 - Perform a liquid-liquid extraction using ethyl acetate and water (90:10 v/v) to partition the procyanidins into the ethyl acetate phase.[5]
 - Collect the ethyl acetate phase and evaporate the solvent using a rotary evaporator.
 - Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.

2. Solid-Phase Extraction (SPE) from Plasma:

- Objective: To isolate procyanidins from a biological fluid matrix.

- Materials:
 - Rat or human plasma
 - C18 SPE cartridge
 - Methanol
 - Diethyl ether
 - Nitrogen evaporator
- Protocol:
 - Condition a C18 SPE cartridge with methanol followed by water.
 - Load the plasma sample onto the conditioned cartridge.
 - Wash the cartridge with water to remove interfering substances.
 - Elute monomeric flavan-3-ols with diethyl ether.
 - Elute oligomeric procyanidins (including **Procyanidin B4**) with methanol.
 - Evaporate the methanol fraction to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

- Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
 - Column: Acquity HSS T3 column (100 mm × 2.1 mm i.d., 1.8 µm particle size).
 - Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic compounds. An example gradient is as follows: 0-1 min, 5% B; 1-8 min, 5-80% B; 8-9 min, 80% B; 9-9.1 min, 80-5% B; 9.1-11 min, 5% B.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode.
 - Capillary Voltage: 4.0 kV.
 - Desolvation Temperature: 320 °C.
 - Desolvation Gas Flow: 600 L/h.
 - Cone Gas Flow: 35 L/h.
 - Source Temperature: 120 °C.
 - Collision Gas: Argon.
 - Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification.

Data Presentation

Quantitative data for the analysis of procyanidins in plasma samples are summarized in the table below.

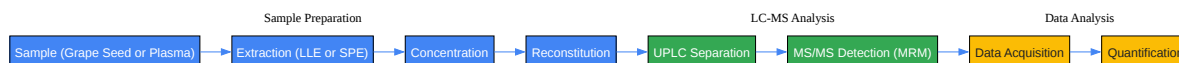
Analyte	LLOQ (ng/mL)	Recovery (%)	Intra-day Variability (%)	Inter-day Variability (%)	Reference
Epicatechin	12.5	104	< 15	< 15	
Procyanidin B2	5	74	< 15	< 15	

LLOQ: Lower Limit of Quantification

Mandatory Visualization

Experimental Workflow

The overall experimental workflow for the LC-MS analysis of **Procyanidin B4** is depicted in the following diagram.

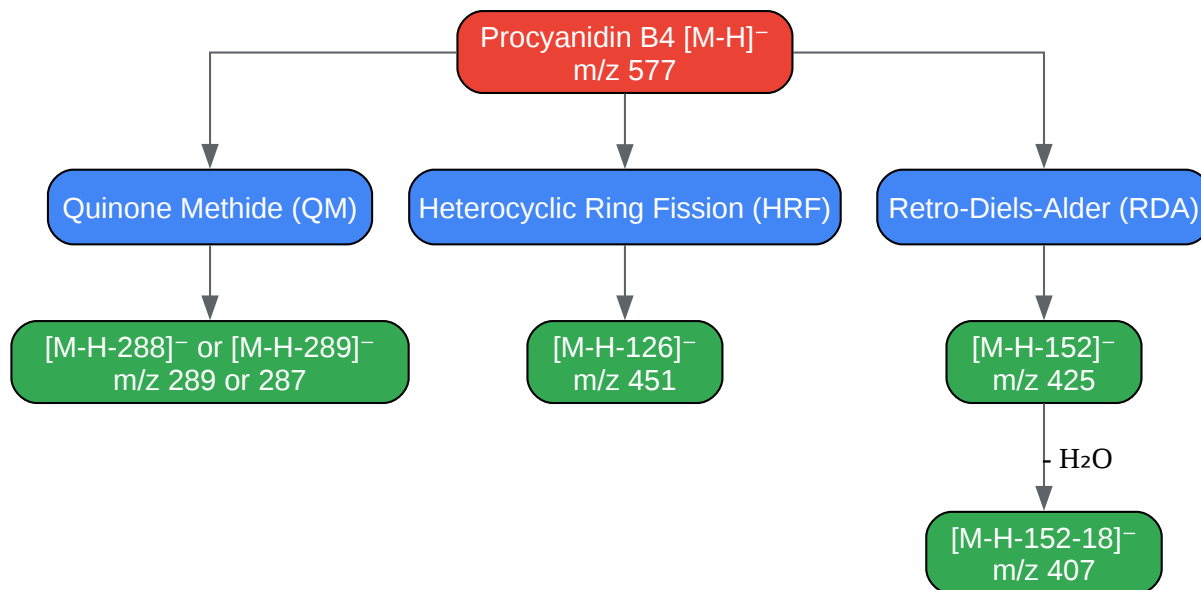


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Caption: Experimental workflow for LC-MS analysis of **Procyanidin B4**.

Fragmentation Pathway of Procyanidin B4

The structural elucidation of **Procyanidin B4** and its isomers by tandem mass spectrometry is based on characteristic fragmentation patterns. The main fragmentation pathways for B-type procyanidin dimers are Quinone Methide (QM) cleavage, Heterocyclic Ring Fission (HRF), and Retro-Diels-Alder (RDA) fission.



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Caption: Fragmentation of **Procyanidin B4** in negative ion mode.

Conclusion

This application note provides a comprehensive and detailed protocol for the LC-MS analysis of **Procyanidin B4** and its isomers. The described methods for sample preparation and UPLC-MS/MS analysis are sensitive and robust, making them suitable for a wide range of applications in pharmaceutical and biomedical research. The provided workflows and fragmentation pathways offer a clear guide for researchers new to the analysis of these complex natural products.

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